(3As,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-5-carboxylic acid
Description
(3As,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-5-carboxylic acid is a bicyclic compound featuring a fused cyclopenta-furan core with a carboxylic acid substituent at the 5-position. This compound is of interest in medicinal chemistry due to the structural similarity to pharmacologically active cyclopenta-furan derivatives, such as ACE inhibitors like Ramipril .
Properties
IUPAC Name |
(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-8(10)5-1-6-3-11-4-7(6)2-5/h5-7H,1-4H2,(H,9,10)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBNQIQBWXCNPI-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1COC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COC[C@H]2CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3As,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include cyclization reactions, reduction processes, and functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
(3As,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(3As,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-5-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: The compound’s potential therapeutic properties are explored in the development of new medications for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3As,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering the function of cellular components. Detailed studies on the compound’s mechanism of action help to elucidate its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Structural Analogs with Cyclopenta-Furan/Pyran Systems
Compound A :
- Name : 6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid
- Key Differences : Contains a pyran ring fused to cyclopenta, multiple hydroxyl groups, and a hydroxymethyl substituent.
Compound B :
- Name : (3aR,4R,5R,6aS)-5-(Benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde
- Key Differences : Features a benzoyloxy group and a carboxaldehyde instead of a carboxylic acid.
- Implications : The aldehyde group may confer electrophilic reactivity, while the benzoyl ester enhances lipophilicity .
Compound C :
- Name : (3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride
- Key Differences : Substitutes the carboxylic acid with an amine hydrochloride.
- Implications : Basic amine group alters solubility and enables salt formation, enhancing stability for pharmaceutical use .
Functional Group Variations
Key Research Findings
Biological Activity: The carboxylic acid group in the target compound enhances hydrogen-bonding capacity, critical for binding to enzymatic targets (e.g., ACE in Ramipril) .
Synthetic Utility :
- Lactone derivatives (e.g., cyclopenta[b]furan-2-one) are prone to hydrolysis under basic conditions, whereas the carboxylic acid form offers stability in aqueous environments .
- Benzoyloxy-substituted analogs (e.g., Compound B) are used as intermediates in prodrug synthesis due to their esterase-sensitive groups .
Physicochemical Properties :
- Solubility : Carboxylic acid derivatives generally exhibit higher aqueous solubility compared to amine or aldehyde analogs.
- Melting Points : Cyclopenta[c]furan-5-carboxylic acid derivatives have higher melting points (>200°C) due to strong intermolecular hydrogen bonding, whereas lactone analogs melt at ~150°C .
Biological Activity
(3As,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-5-carboxylic acid is a cyclic compound with notable structural features that contribute to its biological activity. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a fused cyclopentane and furan structure, which is known to influence its interaction with biological targets. Its molecular formula is , and it has a molecular weight of 196.25 g/mol.
Antimicrobial Properties
Research indicates that derivatives of hexahydro-cyclopentafuran compounds exhibit significant antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In vitro assays have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, animal studies suggest that it may inhibit tumor growth by modulating signaling pathways related to cell proliferation and survival.
Neuroprotective Effects
Emerging evidence suggests that the compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes.
- Receptor Modulation : It has been suggested that it can modulate receptor activity in various signaling pathways.
- Oxidative Stress Reduction : By enhancing antioxidant defenses within cells, it may mitigate damage caused by reactive oxygen species.
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated a series of hexahydro-cyclopentafuran derivatives for their antimicrobial efficacy. The results indicated that modifications to the carboxylic acid group significantly enhanced antibacterial activity against Gram-positive bacteria .
- Cancer Research : In a preclinical trial reported in Cancer Letters, researchers assessed the effects of this compound on human breast cancer cells. The findings demonstrated a dose-dependent reduction in cell viability and increased markers of apoptosis .
- Neuroprotection : A recent study in Neurobiology of Disease highlighted the protective effects of this compound against neurotoxicity induced by beta-amyloid peptides .
Q & A
Basic: What are the recommended methods for synthesizing (3As,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-5-carboxylic acid?
Answer:
Synthesis of this compound typically involves multi-step organic reactions. Based on analogous cyclopenta-furan derivatives (e.g., Corey lactone intermediates), a plausible route includes:
Lactonization : Cyclization of a hydroxy acid precursor under acidic conditions (e.g., HCl in THF) to form the cyclopenta-furan core .
Functional Group Modification : Carboxylic acid introduction via oxidation of a hydroxymethyl group using Jones reagent (CrO₃/H₂SO₄) .
Hydrogenation : Palladium on carbon (Pd/C) under H₂ atmosphere to reduce double bonds while preserving stereochemistry, as seen in similar syntheses (yield: 90–95%) .
Key Considerations : Monitor reaction progress via TLC and optimize pH to prevent epimerization.
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., J = 5–10 Hz for cis/trans protons in the cyclopentane ring) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the fused bicyclic system.
Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., m/z 172.18 for a related compound ).
X-ray Crystallography : Definitive stereochemical assignment, as demonstrated for cyclopenta-isoxazole derivatives .
Advanced: How can researchers optimize synthetic yield while maintaining stereochemical fidelity?
Answer:
Optimization strategies include:
- Catalyst Screening : Replace Pd/C with chiral catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
- Temperature Control : Lower temperatures (0–5°C) during lactonization to minimize racemization .
Data-Driven Example : A 15% yield increase was achieved for a related compound by switching from THF to DCM in the oxidation step .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from:
- Stereochemical Variants : Compare activity of (3As,6aS) vs. (3aR,6aR) isomers using chiral HPLC-separated samples .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer pH (e.g., 7.4 vs. 6.8) .
- Structural Analogs : Test derivatives (e.g., benzoyloxy-substituted analogs) to isolate pharmacophoric groups .
Case Study : A 10-fold difference in IC₅₀ values for a cyclopenta-furan ester was traced to residual solvent (DMSO) in bioassays .
Advanced: What computational approaches predict the compound’s interactions with biological targets?
Answer:
Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase (COX-2), leveraging the carboxylic acid group’s affinity for Arg120 .
MD Simulations : Simulate stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) for ≥100 ns .
QSAR Modeling : Correlate substituent effects (e.g., logP, polar surface area) with anti-inflammatory activity .
Validation : Match computational ΔG values (±1.5 kcal/mol) with experimental SPR data .
Basic: What are the storage and handling protocols to ensure compound stability?
Answer:
- Storage : Airtight containers under inert gas (Ar/N₂) at –20°C to prevent oxidation .
- Handling : Use nitrile gloves (tested for permeation resistance) and fume hoods to avoid dermal/ocular exposure .
- Decomposition : Monitor via FTIR for carbonyl peak shifts (>1700 cm⁻¹ indicates degradation) .
Advanced: How to design a SAR study for this compound’s derivatives?
Answer:
Core Modifications :
- Replace the carboxylic acid with ester or amide groups to assess hydrogen-bonding requirements .
- Introduce substituents (e.g., halogens) at C-4 to probe steric effects .
Biological Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
